molecular formula C7H11N3O2 B11508844 2-[(2-hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one

2-[(2-hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11508844
M. Wt: 169.18 g/mol
InChI Key: VXSHJVACJPMVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one is a chemical compound with a molecular formula of C7H12N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 2-amino-6-methylpyrimidin-4-one with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting antiviral or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-hydroxyethyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its pyrimidine core structure is also a key feature that distinguishes it from other similar compounds .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-5-4-6(12)10-7(9-5)8-2-3-11/h4,11H,2-3H2,1H3,(H2,8,9,10,12)

InChI Key

VXSHJVACJPMVSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.